![molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6](/img/structure/B1403224.png)
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Reduction by Fungi : Ethyl 3-aryl-3-oxopropanoates, including variants with 2-fluorophenyl groups, have been enantioselectively reduced to their corresponding alcohols by fungi such as Rhizopus arrhizus and Rhizopus sp. This process highlights the potential of these compounds in chiral synthesis and biological applications (Salvi & Chattopadhyay, 2006).
Quantitative Bioanalytical Method Development : A novel molecule with the ethyl 3-oxopropanoate structure, exhibiting acetylcholinesterase inhibition properties, has been quantitatively measured using a developed RP-HPLC bioanalytical method. This showcases its potential in drug development and pharmacokinetics (Nemani, Shard, & Sengupta, 2018).
Preparation of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : Ethyl phenylsulfinyl fluoroacetate, a compound related to ethyl 3-oxopropanoates, has been used as a reagent for preparing α-fluoro-α,β-unsaturated ethyl carboxylates. These compounds are important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
Copolymerization with Styrene : Novel trisubstituted ethylenes, including those with 2-fluoro-5-(trifluoromethyl)phenyl groups, have been prepared and copolymerized with styrene, indicating their use in polymer chemistry and materials science (Humanski et al., 2018).
Investigation of Polymorphism in Pharmaceutical Compounds : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to ethyl 3-oxopropanoates, has been studied for polymorphism using spectroscopic and diffractometric techniques. This research is significant for pharmaceutical development and quality control (Vogt et al., 2013).
Propriétés
IUPAC Name |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBNSDWDWDOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
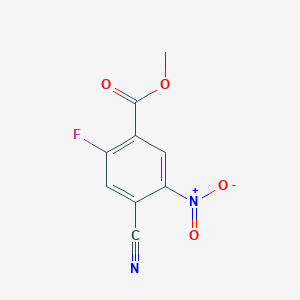
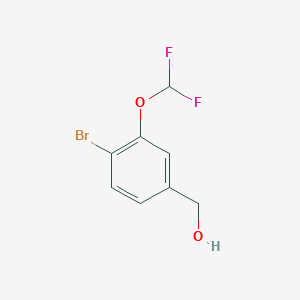
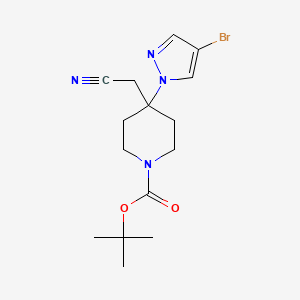
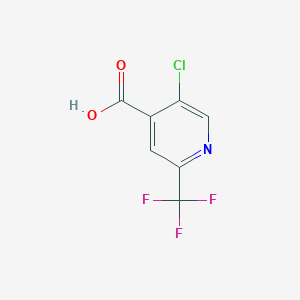

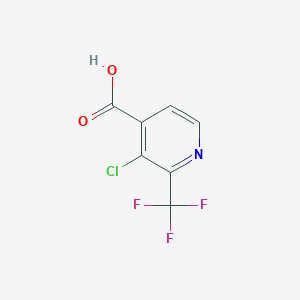
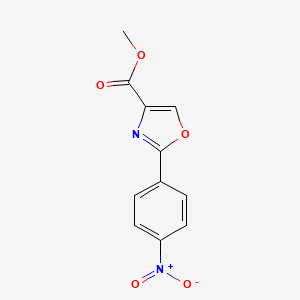

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)